- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)

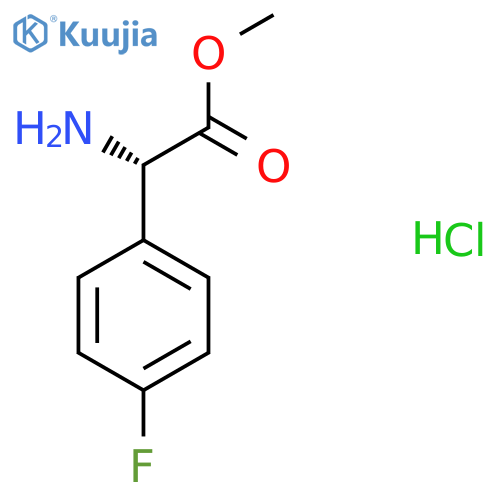

916602-09-0 structure

Nombre del producto:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

Número CAS:916602-09-0

MF:C9H11ClFNO2

Megavatios:219.640545129776

MDL:MFCD12910960

CID:2625021

PubChem ID:57415665

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Propiedades químicas y físicas

Nombre e identificación

-

- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl

- Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)

- Methyl L-2-(4-fluorophenyl)glycinate HCl

- DTXSID00725443

- MFCD12910960

- (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

- METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE

- SCHEMBL1432766

- 916602-09-0

- CS-0139585

- A915421

- Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-

- (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride

- AS-38094

- methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride

- Methyl L-2-(4-fluorophenyl)glycinate hydrochloride

- (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride

- Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride

- Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride

- AKOS027321259

- Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

-

- MDL: MFCD12910960

- Renchi: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1

- Clave inchi: JLGSKYIBZLQSFR-QRPNPIFTSA-N

- Sonrisas: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N

Atributos calculados

- Calidad precisa: 219.0462344g/mol

- Masa isotópica única: 219.0462344g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 3

- Complejidad: 179

- Recuento de unidades de unión covalente: 2

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 52.3Ų

Propiedades experimentales

- Color / forma: Solid

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302;H315;H319;H335

- Declaración de advertencia: P280;P305+P351+P338

- Condiciones de almacenamiento:2-8 °C

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 64180-5/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 5g |

$173 | 2023-09-16 | |

| AstaTech | 64180-25/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 25g |

$477 | 2023-09-16 | |

| AstaTech | 64180-1/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 1g |

$53 | 2023-09-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-1g |

Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |

916602-09-0 | 97% | 1g |

¥909.0 | 2024-07-19 | |

| Advanced ChemBlocks | M22709-1G |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 1G |

$155 | 2023-09-15 | |

| 1PlusChem | 1P00IHAG-1g |

Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)- |

916602-09-0 | 98% | 1g |

$39.00 | 2025-03-01 | |

| A2B Chem LLC | AI61416-10g |

Methyl L-2-(4-fluorophenyl)glycinate HCl |

916602-09-0 | 98% | 10g |

$282.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-250mg |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 250mg |

¥274.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-10g |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 10g |

¥3951.00 | 2024-04-25 | |

| abcr | AB307373-1g |

Methyl L-2-(4-fluorophenyl)glycinate hydrochloride, 97% (H-L-Phg(4-F)-OMe.HCl); . |

916602-09-0 | 97% | 1g |

€141.50 | 2024-04-16 |

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Solvents: Methanol , Water ; 16 h, rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; overnight, rt → reflux

Referencia

- NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo Amides, Angewandte Chemie, 2019, 58(6), 1754-1758

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

Referencia

- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

2.1 Solvents: Methanol , Water ; 16 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

2.1 Solvents: Methanol , Water ; 16 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Referencia

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Referencia

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 6

Condiciones de reacción

1.1 Solvents: Methanol , Water ; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Referencia

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

Referencia

- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C

Referencia

- ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies, European Journal of Medicinal Chemistry, 2018, 145, 649-660

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Referencia

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials

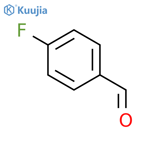

- 4-Fluorobenzaldehyde

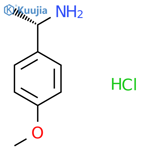

- (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride

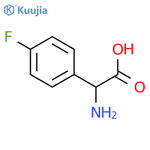

- (S)-2-Amino-2-(4-fluorophenyl)acetic acid

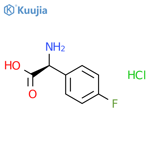

- L-P-Fluorophenylglycine Hydrochloride

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Literatura relevante

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride) Productos relacionados

- 907178-51-2(1H-Pyrazole-3-carboxylic acid, 5-(2,4-dichlorophenyl)-1-methyl-, ethylester)

- 1344084-56-5(5-(2-ethoxyethoxy)pentane-1-sulfonyl chloride)

- 1805198-75-7(Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-acetate)

- 7491-91-0(5-(piperazin-1-yl)pentan-1-ol dihydrochloride)

- 2137982-75-1(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-amino-2-(methylthio)ethyl]-)

- 1184000-23-4(2'-Acetyl-4-fluoro-3-methylbiphenyl)

- 1252929-13-7(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-cyanophenyl)acetamide)

- 1803897-86-0(6-Hydroxy-1H-benzimidazole-4-carboxamide)

- 1805155-31-0(Ethyl 5-chloro-3-cyano-2-methoxybenzoate)

- 1105196-14-2(ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:916602-09-0)Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

Pureza:99%

Cantidad:5g

Precio ($):155.0